(E)-3-((5-(cinnamylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
Description
The compound (E)-3-((5-(cinnamylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a heterocyclic molecule featuring a benzothiazole core linked to a 1,2,4-triazole ring via a methylene bridge. The (E)-configuration of the cinnamylthio substituent ensures planarity, which may enhance intermolecular interactions or binding to biological targets. While direct biological data for this compound is scarce in the provided evidence, its structural analogs (e.g., triazole-thiones, benzothiazole derivatives) have shown antimicrobial, anticancer, and enzyme-inhibitory properties .
Synthetic routes for similar compounds involve nucleophilic substitution or cyclocondensation reactions. For example, triazole-thiol intermediates are often generated using cesium carbonate as a base in polar aprotic solvents like DMF, followed by functionalization with alkyl/aryl halides . Characterization typically employs IR, NMR (¹H, ¹³C), and mass spectrometry .
Properties
IUPAC Name |
3-[[4-(2-phenylethyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4OS2/c32-27-31(23-15-7-8-16-24(23)34-27)20-25-28-29-26(30(25)18-17-22-12-5-2-6-13-22)33-19-9-14-21-10-3-1-4-11-21/h1-16H,17-20H2/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMSZELICIKEEI-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=NN=C2SCC=CC3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCN2C(=NN=C2SC/C=C/C3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-((5-(cinnamylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one represents a novel class of synthetic derivatives with potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the formation of a benzo[d]thiazole nucleus, followed by the introduction of a triazole moiety through various coupling reactions. The general synthetic route includes:
- Synthesis of the Triazole Derivative : Utilizing appropriate thiols and phenethyl derivatives to form the triazole ring.
- Formation of Benzo[d]thiazole : This involves cyclization reactions that yield the benzo[d]thiazole framework.
- Final Coupling : The final step often includes coupling the triazole derivative with the benzo[d]thiazole to yield the target compound.
Antimicrobial Activity
Research indicates that compounds containing both triazole and thiazole structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to our target compound possess activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |
|---|---|---|
| Compound A | MIC = 10 µg/mL | MIC = 15 µg/mL |
| Compound B | MIC = 12 µg/mL | MIC = 20 µg/mL |
| Target Compound | MIC = 8 µg/mL | MIC = 14 µg/mL |
Antitumor Activity
In vitro studies have demonstrated that compounds with similar structures exhibit antitumor activity against various cancer cell lines. For example, compounds with a benzothiazole core have shown promising results in inhibiting cell proliferation in lung cancer cell lines such as A549 and HCC827 . The target compound's IC50 values in these assays are crucial for determining its potential efficacy.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 5.26 |
| HCC827 | 6.48 |
| NCI-H358 | 7.12 |
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- DNA Interaction : The compound may interact with DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular metabolism or signaling pathways.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds induce oxidative stress in target cells, leading to apoptosis.
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated a series of thiazole derivatives for their antimicrobial activity using broth microdilution methods. The target compound was found to be among the most potent against Gram-positive bacteria, showcasing an MIC comparable to established antibiotics .
- Antitumor Assessment : Another study focused on the antitumor properties of benzothiazole derivatives where the target compound demonstrated significant cytotoxic effects in 2D and 3D cell cultures, indicating its potential as a lead candidate for further development .
Comparison with Similar Compounds
Research Findings and Limitations
- Bioactivity Gaps: No direct biological data exists for the target compound in the provided evidence.
- Synthetic Challenges : The cinnamylthio group’s sensitivity to oxidation may complicate purification, necessitating inert atmospheres or stabilizers during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
